molecular formula C9H11ClN2O B13333741 (3R)-3-amino-3-(4-chlorophenyl)propanamide

(3R)-3-amino-3-(4-chlorophenyl)propanamide

Katalognummer: B13333741
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: HUEMYQOYOXHOJL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-3-(4-chlorophenyl)propanamide is a chemical compound that features an amino group and a chlorophenyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a reaction with nitromethane in the presence of a base to form 4-chlorophenyl-2-nitropropene.

    Reduction: The nitro group in 4-chlorophenyl-2-nitropropene is reduced to an amine group using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(4-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-amino-3-phenylpropanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (3R)-3-amino-3-(4-fluorophenyl)propanamide: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    (3R)-3-amino-3-(4-bromophenyl)propanamide:

Uniqueness

(3R)-3-amino-3-(4-chlorophenyl)propanamide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds. The chlorine atom can also influence the compound’s physicochemical properties, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

(3R)-3-amino-3-(4-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI-Schlüssel

HUEMYQOYOXHOJL-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.